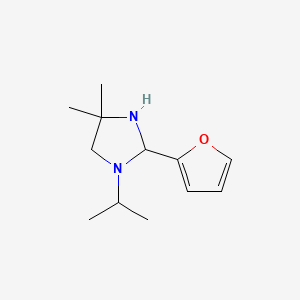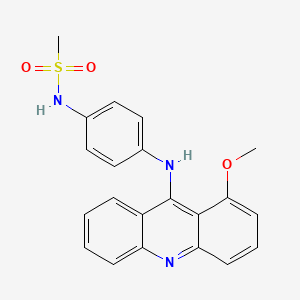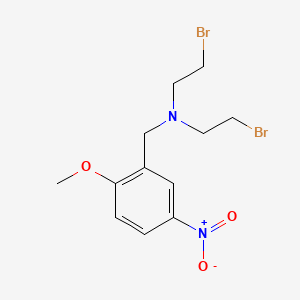
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzoate ester is introduced through esterification reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
科学的研究の応用
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action .
類似化合物との比較
Similar Compounds
- Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate
- 4-Amino-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Methyl 2-amino-4-(4-(trifluoromethyl)pyrimidin-2-yl)benzoate stands out due to its unique combination of a benzoate ester and a trifluoromethyl-substituted pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H10F3N3O2 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
methyl 2-amino-4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-12(20)8-3-2-7(6-9(8)17)11-18-5-4-10(19-11)13(14,15)16/h2-6H,17H2,1H3 |
InChIキー |
FBGXSTHGTWDTEJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=CC(=N2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)





